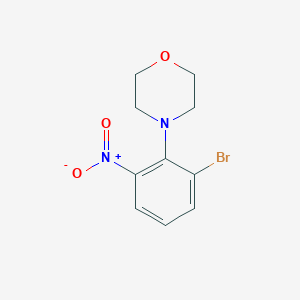

3-Bromo-2-morpholinonitrobenzene

Description

3-Bromo-2-morpholinonitrobenzene is a brominated aromatic compound featuring a nitro group (-NO₂) at the ortho position and a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) at the meta position relative to the bromine substituent.

Properties

IUPAC Name |

4-(2-bromo-6-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIIWUMTOGCQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-morpholinonitrobenzene typically involves multi-step reactions starting from benzene derivatives. . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reactions . The reaction temperatures are typically maintained between 40 to 80°C, with specific conditions optimized for each step to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-morpholinonitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The morpholine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium methoxide in methanol are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the morpholine ring.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-methoxy-2-morpholinonitrobenzene when using methoxide.

Reduction: 3-Bromo-2-morpholinoaniline is formed upon reduction of the nitro group.

Oxidation: N-oxide derivatives of the morpholine ring are formed.

Scientific Research Applications

3-Bromo-2-morpholinonitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-morpholinonitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The bromine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- The nitro group in this compound enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) under specific conditions, similar to other nitro-substituted bromobenzenes .

Reactivity and Stability

- This compound: Likely exhibits low thermal stability due to the nitro group, requiring storage at controlled temperatures (analogous to nitrobenzene derivatives ). The bromine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the morpholine group could undergo ring-opening or functionalization.

- 3-Bromochlorobenzene : Less reactive than nitro-substituted analogs, primarily used as an intermediate in halogen exchange reactions .

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene : The methoxy group increases solubility in polar solvents, while the nitro group directs further substitution reactions to specific positions .

Biological Activity

3-Bromo-2-morpholinonitrobenzene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

The compound this compound features a morpholine ring, a nitro group, and a bromine substituent. These structural elements contribute to its reactivity and biological properties. The presence of the nitro group enhances electrophilicity, making the compound a candidate for various biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal effects.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes related to cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: In Vitro Anticancer Efficacy

A study assessed the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis |

| HCT-116 | 4.2 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and halt cell cycle progression in susceptible cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. Initial results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Study

A comparative analysis was performed against standard antibiotics:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Antibiotic (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (16) |

| Escherichia coli | 64 | Ampicillin (32) |

This data suggests that while the compound exhibits antimicrobial activity, its potency may vary compared to established antibiotics.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Modulation : Evidence suggests that it affects cell cycle checkpoints, particularly at the G2/M phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.